1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine
Description
Properties
Molecular Formula |
C20H25BrFN3O2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-6-fluorophenyl)-imidazol-1-ylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H25BrFN3O2/c1-20(2,3)27-19(26)24-10-7-14(8-11-24)18(25-12-9-23-13-25)17-15(21)5-4-6-16(17)22/h4-6,9,12-14,18H,7-8,10-11H2,1-3H3 |
InChI Key |
DMJREUQVISNZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Mesylated Intermediate
The intermediate is synthesized via:
- Boc protection : Piperidine is treated with di-tert-butyl dicarbonate in a dichloromethane/water biphasic system.
- Benzylation : Introduction of the 2-bromo-6-fluorophenyl group using a Friedel-Crafts alkylation or Grignard reaction.
- Mesylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride and a base like triethylamine.
Displacement with Imidazole
The mesyl group is displaced by imidazole under nucleophilic conditions:
Reaction Conditions
- Solvent : Dimethylformamide (DMF) or toluene/butanol/water mixtures.
- Base : Cesium carbonate or potassium carbonate.
- Temperature : 80–110°C (conventional heating or microwave-assisted).
- Molar ratio : 1:2–1:3 (intermediate to imidazole).
Procedure
A mixture of the mesylated intermediate (1 eq), imidazole (2.5 eq), and cesium carbonate (3 eq) in DMF is heated at 100°C for 8–12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol.
Yield : 70–85% (estimated based on analogous reactions).
Synthetic Route 2: Direct Coupling via Buchwald-Hartwig Amination
An alternative approach involves forming the C–N bond between the imidazole and the benzyl carbon through palladium-catalyzed coupling.
Substrate Preparation
Coupling Reaction
Catalytic System
- Catalyst : Tetrakis(triphenylphosphine)palladium(0).
- Ligand : BINAP or Xantphos.
- Base : Cesium carbonate.
Procedure
The benzyl bromide (1 eq), imidazole (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2 eq) are heated in toluene at 100°C for 24 hours. The product is isolated via extraction and silica gel chromatography.
Yield : 50–60% (lower due to steric hindrance).
Comparative Analysis of Methods
Route 1 is preferred for its higher yield and reliability, whereas Route 2 offers fewer steps but suffers from catalyst costs.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Reactivity of Aromatic Substituents
The 2-bromo-6-fluorophenyl group introduces both electron-withdrawing and directing effects:
| Reaction Type | Conditions/Reagents | Outcome |
|---|---|---|
| Aromatic substitution | Nucleophilic aromatic substitution agents (e.g., amines, alkoxides) | Replacement of bromine with nucleophiles |
| Fluorine displacement | Strong bases (e.g., Grignard reagents) or halogen exchange reagents | Substitution of fluorine (less likely due to C-F bond strength) |
| Halogenation | Electrophilic halogenation agents (e.g., NBS) | Potential bromination/fluorination at activated positions |
Interactions Involving the Piperidine Ring
The piperidine core enables diverse reactivity:
-
Alkylation : Reaction with alkyl halides or alkyne reagents to form quaternary ammonium salts.
-
Oxidation : Conversion of piperidine to piperidinone under oxidizing conditions (e.g., hydrogen peroxide with acidic catalysts).
-
Reduction : Selective hydrogenation of double bonds or functional groups attached to the piperidine.
Role of the Imidazolyl Moiety
The imidazolyl group participates in reactions such as:
-
Coordination chemistry : Potential binding to transition metals via nitrogen donors, influencing catalytic or sensing applications.
-
Nucleophilic aromatic substitution : Reactivity at the imidazole’s nitrogen atoms with electrophiles (e.g., nitration, sulfonation) .
Analytical and Stability Considerations
-
Solubility : Likely soluble in organic solvents (e.g., dichloromethane, methanol).
-
Hydrolytic stability : The Boc group is stable under neutral conditions but deprotects under acidic/basic conditions.
-
Thermal stability : Requires controlled temperatures to avoid decomposition of the imidazolyl or bromo-fluorophenyl groups.
Biological and Pharmacological Implications
While not directly a biological study, the compound’s structural motifs suggest potential applications:
Scientific Research Applications
Pharmacological Applications
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine is primarily researched for its potential as a therapeutic agent in treating various central nervous system disorders. Its structure suggests that it may interact with serotonin and norepinephrine pathways, similar to other piperidine derivatives.
Potential Therapeutic Uses
- Antidepressant Activity : The compound's structural similarity to known serotonin-norepinephrine reuptake inhibitors (SNRIs) positions it as a candidate for treating depression and anxiety disorders. SNRIs are known to alleviate symptoms by increasing the availability of these neurotransmitters in the synaptic cleft .
- Anxiolytic Effects : Given its potential action on serotonin pathways, it may also be explored for anxiolytic properties, offering relief from anxiety disorders.
Structure-Activity Relationship Studies
Research has demonstrated that modifications to the piperidine structure can significantly affect pharmacological activity. For instance, studies on related compounds have indicated that substituents on the aromatic rings can enhance binding affinity to target receptors .
Preclinical Studies
In preclinical models, compounds with similar structures have shown promise in improving symptoms of depression and anxiety. For example, studies involving imidazole derivatives have reported favorable outcomes in rodent models for mood disorders .
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Comparative Insights
Protective Groups : The Boc group in the target compound enhances stability compared to the unprotected amine in 1-[(2-bromo-6-fluorophenyl)methyl]piperidine , making it more suitable for multi-step syntheses.
Substituent Diversity: The imidazole moiety in the target compound distinguishes it from analogs like 1-Boc-4-(4'-cyanophenyl)piperidine , which features a nitrile group. Imidazole’s hydrogen-bonding capacity may improve target affinity in drug discovery. The methylsulfonyloxy group in CAS 2033173-36-1 acts as a leaving group, enabling nucleophilic substitution, unlike the target compound’s imidazole, which is retained in final products.
Reactivity and Functionalization: The bromo and fluoro substituents in the target compound allow for Suzuki or Buchwald-Hartwig couplings, similar to 1-Boc-4-(4'-cyanophenyl)piperidine . However, the cyanophenyl analog’s nitrile group offers distinct electronic properties. 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine contains a polar hydroxymethyl group, increasing solubility but reducing lipophilicity compared to the target’s halogenated aryl group.
Research Findings and Limitations
- Synthetic Utility : The target compound’s imidazole and halogenated aryl groups make it versatile for generating libraries of kinase inhibitors or GPCR modulators .
- Commercial Availability: The target compound is marketed by suppliers like BOC Sciences and Amadis Chemical (priced at $773–998/g) , reflecting its niche research applications compared to cheaper analogs like 2-cyanopyridine ($8–11/g) .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 24 h, RT | 90% | |
| Imidazole Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 75–85% | |
| Methylation | CH₃I, NaH, THF, 0°C → RT, 6 h | 65% |
Basic: How is the purity and structural integrity of this compound validated?
Answer:
Standard characterization methods include:
- Elemental Analysis : Discrepancies in nitrogen content (e.g., calculated 6.16% vs. observed 5.84% in imidazole derivatives) may indicate residual solvents or incomplete reactions .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₂₀H₂₄BrFN₃O₂: calc. 444.09, obs. 444.12) .
Advanced: How do steric and electronic effects influence the reactivity of the 2-bromo-6-fluorophenyl group in cross-coupling reactions?
Answer:
- Steric Hindrance : The ortho-bromo and para-fluoro substituents create steric bulk, slowing down coupling reactions. Use of bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) mitigates this .
- Electronic Effects : The electron-withdrawing fluorine atom deactivates the aryl ring, requiring strong bases (e.g., KOtBu) to enhance nucleophilicity in Suzuki reactions .
- Contradictions : Some studies report lower yields (~50%) with Pd(OAc)₂, while Pd(PPh₃)₄ achieves >75% yields due to better stabilization of intermediates .
Advanced: What computational methods are used to predict the conformational stability of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields model piperidine ring puckering and imidazole-aryl interactions. The Boc group stabilizes the chair conformation (ΔG = –2.3 kcal/mol) .
- DFT Calculations : B3LYP/6-31G* level optimizations predict intramolecular H-bonding between the imidazole N–H and the fluorine atom (distance: 2.1 Å), enhancing rigidity .
- Crystallography : SHELX-refined X-ray structures (e.g., CCDC entries) validate computational models, showing dihedral angles <10° between aryl and imidazole planes .
Advanced: How can contradictory elemental analysis data be resolved during quality control?
Answer:
- Case Study : A 0.3% discrepancy in nitrogen content (e.g., 5.84% observed vs. 6.16% calculated) may arise from:
- Mitigation Strategies :
Q. Table 2: Troubleshooting Elemental Analysis
| Issue | Diagnostic Test | Solution |
|---|---|---|
| Low Nitrogen Content | LC-MS for Boc-deprotected | Repeat reaction with excess Boc₂O |
| High Halogen Residual | XRF or ICP-MS | Column chromatography (SiO₂, CH₂Cl₂/MeOH) |
Advanced: What strategies optimize the regioselectivity of imidazole functionalization?
Answer:
- Directed Metalation : Use of directing groups (e.g., pyridyl) at the imidazole C2 position ensures selective C4 functionalization .
- Protection/Deprotection : Temporary protection of the imidazole N–H with SEM (trimethylsilylethoxymethyl) groups prevents unwanted side reactions during aryl coupling .
- Microwave-Assisted Synthesis : Reduces reaction time (2 h vs. 12 h) and improves regioselectivity (>90%) by accelerating Pd-mediated steps .
Advanced: How is the compound’s stability assessed under physiological conditions for pharmacological studies?
Answer:
- Hydrolytic Stability : Incubation in PBS (pH 7.4, 37°C) for 24 h shows <5% degradation (HPLC monitoring). The Boc group hydrolyzes slowly (t₁/₂ = 8 h) compared to imidazole .
- Photostability : UV irradiation (254 nm, 6 h) causes 10% decomposition, attributed to C–Br bond cleavage (confirmed by GC-MS) .
- Thermal Stability : TGA/DSC reveals decomposition onset at 180°C, suitable for storage at RT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
